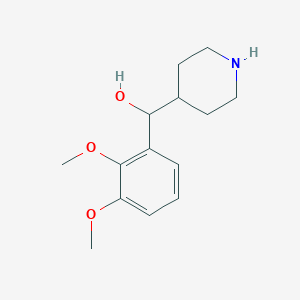
(2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related piperidine compounds often involves condensation reactions, employing various sulfonyl chlorides and bases in solvents like methylene dichloride. For instance, compounds have been synthesized by reacting piperidin-4-yl]-diphenyl-methanol with sulfonyl chlorides, characterized by spectroscopic techniques, and confirmed via X-ray crystallography, demonstrating the versatility of methods for constructing similar molecular frameworks (Naveen et al., 2015).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using X-ray diffraction studies, revealing that the piperidine ring adopts a chair conformation, and the geometry around the sulfonyl (S) atom is typically distorted tetrahedral. These studies highlight the intricacies of the molecular architecture, contributing to a deeper understanding of its structural properties (Girish et al., 2008).
Chemical Reactions and Properties
Research on the chemical reactivity of these compounds includes their participation in substitution reactions, demonstrating their potential for further chemical modifications and applications in synthesis. The structure-activity relationships of these molecules can be explored through various chemical reactions, shedding light on their reactivity patterns and the influence of different functional groups (Mallesha & Mohana, 2014).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline structure and thermal stability, have been a subject of study. Techniques such as single crystal X-ray diffraction and thermogravimetric analysis provide valuable insights into their stability, crystal packing, and intermolecular interactions, which are crucial for understanding their behavior in different environments (Karthik et al., 2021).
Chemical Properties Analysis
Investigations into the chemical properties of these molecules, including their antioxidative and antimicrobial activities, reveal their potential for various applications. For instance, studies have shown that certain derivatives exhibit significant antimicrobial activity, suggesting their usefulness in developing new therapeutic agents (Prasad et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Piperidinderivaten
Piperidinderivate sind in der medizinischen Chemie aufgrund ihrer Präsenz in zahlreichen Arzneimitteln von entscheidender Bedeutung. Die fragliche Verbindung kann als Vorläufer für die Synthese verschiedener bioaktiver Piperidinderivate dienen, wie z. B. substituierte Piperidine, Spiropiperidine und Piperidinone. Diese Derivate haben sich bei der Entwicklung neuer Medikamente mit potenziellen pharmakologischen Aktivitäten als vielversprechend erwiesen .
Antikrebsmittel
Piperidinreste finden sich in Verbindungen, die Antikrebseigenschaften aufweisen. Durch die Einarbeitung der (2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol-Struktur können Forscher neuartige Antikrebsmittel untersuchen, die möglicherweise die Proliferation und Metastasierung von Krebszellen stören .
Neuroprotektive Therapien
Verbindungen mit Piperidinstrukturen wurden auf ihre neuroprotektiven Wirkungen untersucht. Diese spezielle Verbindung könnte zur Entwicklung von Therapien für neurodegenerative Erkrankungen wie Alzheimer eingesetzt werden, indem sie Neurotransmittersysteme moduliert oder die neuronale Integrität schützt .
Antimikrobielle und antifungale Anwendungen
Der Piperidinring ist ein häufiges Merkmal in antimikrobiellen und antifungalen Wirkstoffen. Forschungen zu this compound könnten zur Entdeckung neuer Behandlungen für Infektionskrankheiten führen, die durch Bakterien und Pilze verursacht werden .
Schmerzmittel und entzündungshemmende Medikamente
Piperidinderivate sind dafür bekannt, schmerzstillende und entzündungshemmende Eigenschaften zu besitzen. Wissenschaftler können diese Verbindung nutzen, um neue Schmerzmittel und entzündungshemmende Medikamente zu synthetisieren, möglicherweise mit weniger Nebenwirkungen und verbesserter Wirksamkeit .
Entwicklung von Antihypertensiva und kardiovaskulären Medikamenten
Die strukturellen Merkmale von Piperidinderivaten machen sie zu Kandidaten für Antihypertensiva. Forschungen zu this compound könnten zur Entwicklung neuer kardiovaskulärer Medikamente beitragen, die den Blutdruck regulieren und die Herzgesundheit verbessern .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Piperidine derivatives, including “(2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol”, have significant potential in the field of drug discovery . The pharmaceutical applications of synthetic and natural piperidines are being explored, along with the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Eigenschaften
IUPAC Name |
(2,3-dimethoxyphenyl)-piperidin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-17-12-5-3-4-11(14(12)18-2)13(16)10-6-8-15-9-7-10/h3-5,10,13,15-16H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRHDSQWBVFQMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447343 | |
| Record name | (2,3-dimethoxyphenyl)(piperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
140235-25-2 | |
| Record name | α-(2,3-Dimethoxyphenyl)-4-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140235-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-dimethoxyphenyl)(piperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Piperidinemethanol, α-(2,3-dimethoxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

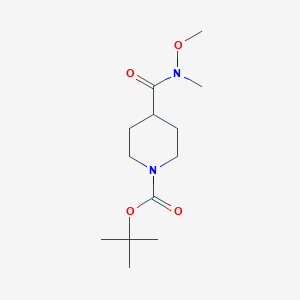
![5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine](/img/structure/B28604.png)
![Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B28607.png)

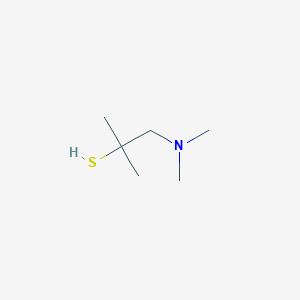

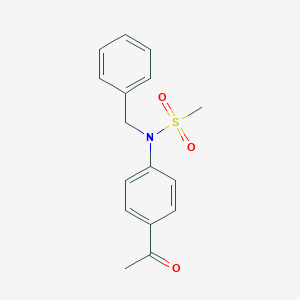
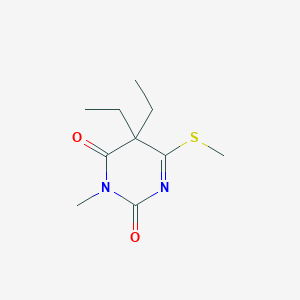


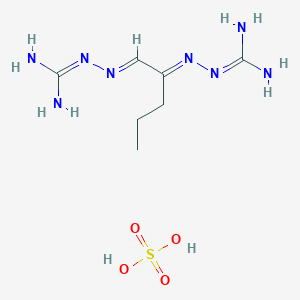

![2-[(1-Naphthylacetyl)amino]benzoic acid](/img/structure/B28631.png)
